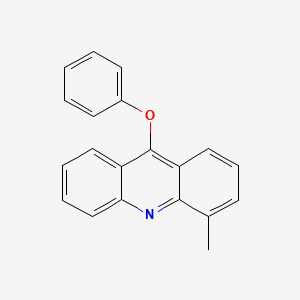![molecular formula C8H12BrN3O B12938482 2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-42-6](/img/structure/B12938482.png)
2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-aryl-1-ethanone with dialkyl azodicarboxylate in the presence of a catalyst such as isoquinoline . This method provides good yields and operational simplicity. Another approach involves the use of ammonium bromide and oxone to synthesize alpha-bromoketones from secondary alcohols .
Analyse Chemischer Reaktionen
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Elimination Reactions: The compound can undergo elimination reactions, such as the E2 mechanism, where the reaction rate depends on the concentration of both the substrate and base.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(2-(propylamino)-1H-imidazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-aryl-1-ethanone: Similar in structure but with different substituents on the aryl group.
2-Bromo-1-(4-dimethylamino-phenyl)-ethanone: Another bromoketone with different substituents on the phenyl group.
2-Bromo-1-(4-(methylthio)phenyl)ethanone: A bromoketone with a methylthio substituent on the phenyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
88723-42-6 |
|---|---|
Molekularformel |
C8H12BrN3O |
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
2-bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H12BrN3O/c1-2-3-10-8-11-5-6(12-8)7(13)4-9/h5H,2-4H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
WVMSQAULXBZDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=C(N1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


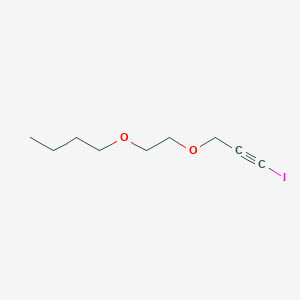

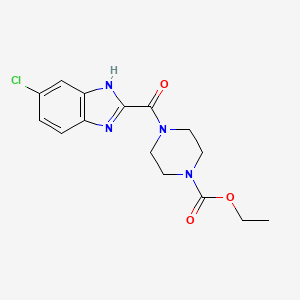
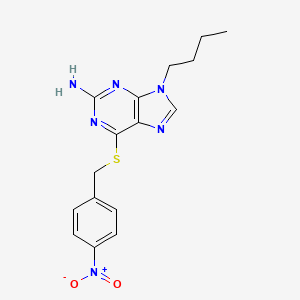
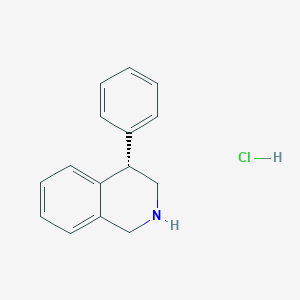
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
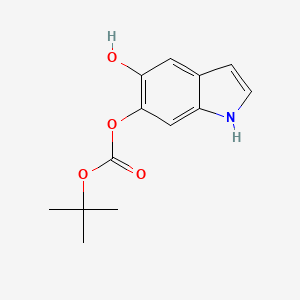
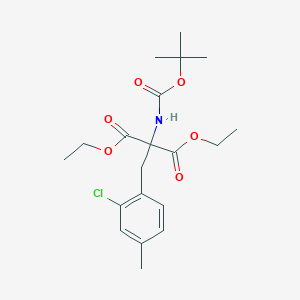

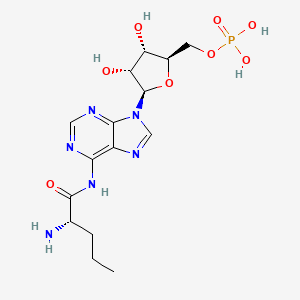
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

